![molecular formula C20H23NO3 B5302796 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, also known as BMBDM, is a chemical compound that belongs to the class of morpholine derivatives. BMBDM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress and neurodegeneration. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its high selectivity towards cancer cells, low toxicity, and ability to inhibit multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. However, the limitations of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its low solubility in aqueous solutions and the need for optimization of the reaction conditions to improve the yield.
未来方向
There are several future directions for research on 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, including the optimization of the synthesis method to improve the yield and solubility, the evaluation of its efficacy in vivo, and the identification of its potential side effects and drug interactions. Furthermore, the combination of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine with other anticancer agents or anti-inflammatory drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine derivatives with improved pharmacokinetic properties and selectivity towards specific cancer types may lead to the development of novel cancer therapies.
In conclusion, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine is a promising compound with potential applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is needed to optimize its synthesis method, evaluate its efficacy in vivo, and identify its potential side effects and drug interactions. The development of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine derivatives may lead to the development of novel cancer therapies.
合成方法
The synthesis of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the reaction between 3-(benzyloxy)benzoyl chloride and 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学研究应用
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)18-9-6-10-19(11-18)23-14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNIOMQGHJKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

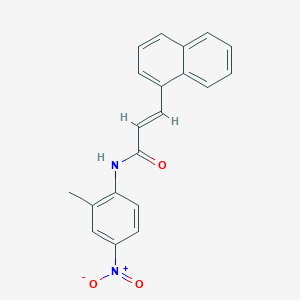
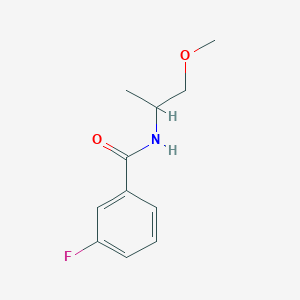
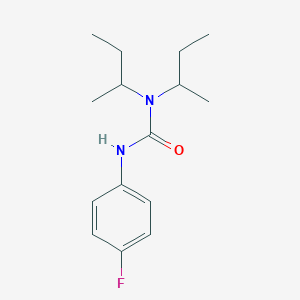
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
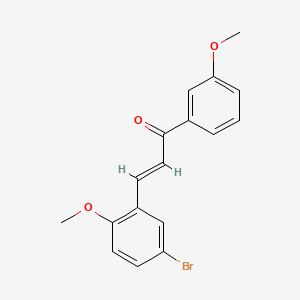
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
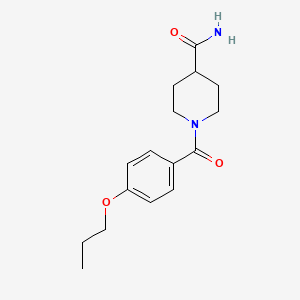
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)


![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)